molecular formula C12H14N6O3 B12565718 3'-Azido-2',3'-dideoxy-5-prop-2-yn-1-ylcytidine CAS No. 192572-19-3

3'-Azido-2',3'-dideoxy-5-prop-2-yn-1-ylcytidine

Cat. No.: B12565718
CAS No.: 192572-19-3
M. Wt: 290.28 g/mol
InChI Key: PACZZZVWCYNCIV-IVZWLZJFSA-N
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Description

3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine: is a synthetic nucleoside analog. This compound is structurally related to other nucleoside analogs and is characterized by the presence of an azido group at the 3’ position, a dideoxy configuration at the 2’ and 3’ positions, and a prop-2-yn-1-yl group at the 5’ position. These modifications confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine typically involves multiple steps, including the protection of functional groups, selective substitution reactions, and deprotection steps. One common approach involves the following steps:

    Protection of the hydroxyl groups: at the 2’ and 3’ positions.

    Introduction of the azido group: at the 3’ position through nucleophilic substitution.

    Attachment of the prop-2-yn-1-yl group: at the 5’ position using propargylation reactions.

    Deprotection of the hydroxyl groups: to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesis equipment, high-yielding reaction conditions, and efficient purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can target the azido group, converting it to an amine.

    Substitution: The azido group can participate in substitution reactions, such as click chemistry, to form triazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Copper(I) catalysts for click chemistry reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of triazoles.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in click chemistry for the formation of triazoles.

Biology:

Medicine:

Industry:

  • Utilized in the development of diagnostic tools and assays.
  • Applied in the synthesis of labeled nucleotides for research purposes.

Mechanism of Action

The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the azido group at the 3’ position prevents the addition of subsequent nucleotides, leading to chain termination. This property is particularly useful in inhibiting viral replication and telomerase activity . The compound targets the active site of polymerases and telomerase, interfering with their normal function and leading to the inhibition of DNA synthesis and cell proliferation.

Comparison with Similar Compounds

  • 3’-Azido-2’,3’-dideoxyguanosine (AZddG)
  • 3’-Azido-2’,3’-dideoxyadenosine (AZddA)
  • 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine

Comparison:

Uniqueness: 3’-Azido-2’,3’-dideoxy-5-prop-2-yn-1-ylcytidine is unique due to the presence of the prop-2-yn-1-yl group at the 5’ position, which may confer additional chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

192572-19-3

Molecular Formula

C12H14N6O3

Molecular Weight

290.28 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynylpyrimidin-2-one

InChI

InChI=1S/C12H14N6O3/c1-2-3-7-5-18(12(20)15-11(7)13)10-4-8(16-17-14)9(6-19)21-10/h1,5,8-10,19H,3-4,6H2,(H2,13,15,20)/t8-,9+,10+/m0/s1

InChI Key

PACZZZVWCYNCIV-IVZWLZJFSA-N

Isomeric SMILES

C#CCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

C#CCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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